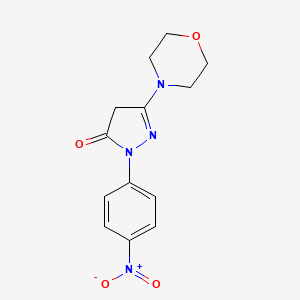![molecular formula C17H20N2O2 B5416833 N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea, also known as Etoposide, is a chemical compound that is widely used in scientific research for its potential anti-cancer properties. Etoposide is a derivative of podophyllotoxin, a natural product that is found in certain plant species. Etoposide is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Mecanismo De Acción
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea works by inhibiting topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Topoisomerase II is responsible for introducing transient breaks in the DNA double helix to facilitate DNA replication and repair. This compound binds to the topoisomerase II-DNA complex and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing senescence. In addition, etoposide has been shown to modulate the immune system by enhancing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has several advantages for lab experiments. It is a potent inhibitor of topoisomerase II and has been extensively studied for its anti-cancer properties. This compound is also commercially available and can be easily obtained for research purposes. However, etoposide has several limitations as well. It has been shown to induce DNA damage and cell death in normal cells as well, which can limit its use in certain experiments. In addition, etoposide has been shown to have a narrow therapeutic window, which can limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of etoposide. One potential direction is the development of novel etoposide analogs with enhanced efficacy and reduced toxicity. Another potential direction is the study of the mechanisms of resistance to etoposide in cancer cells, which can lead to the development of novel therapeutic strategies. Finally, the use of etoposide in combination with other chemotherapeutic agents for the treatment of cancer is an area of active research.
Métodos De Síntesis
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea can be synthesized through a multi-step process starting from podophyllotoxin. The first step involves the conversion of podophyllotoxin to etoposide-4'-O-demethyl-epipodophyllotoxin, which is then converted to etoposide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea has been extensively studied for its potential anti-cancer properties. It is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. This compound has been shown to induce cell death in cancer cells by inhibiting topoisomerase II, which leads to DNA damage and cell cycle arrest. This compound has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-11-9-14(10-12-16)13(2)18-17(20)19-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLBNAWZLMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5416759.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5416851.png)
![2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)